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A comprehensive analysis of the pivotal RESTORE-IMI Phase III clinical trials demonstrates

the robust efficacy and favorable safety profile of imipenem/relebactam in treating severe

bacterial infections, including those caused by carbapenem-resistant organisms. The findings

position this novel antibiotic combination as a critical therapeutic option for patients with limited

or no alternative treatments.

Imipenem/relebactam, a combination of a well-established carbapenem antibiotic and a novel

β-lactamase inhibitor, has been rigorously evaluated in two key Phase III clinical trials:

RESTORE-IMI 1 and RESTORE-IMI 2. These studies provide compelling evidence of its

clinical utility in treating complicated intra-abdominal infections (cIAI), complicated urinary tract

infections (cUTI), and hospital-acquired/ventilator-associated bacterial pneumonia

(HABP/VABP).

Comparative Efficacy in RESTORE-IMI 1: A Lifeline
for Patients with Carbapenem-Nonsusceptible
Infections
The RESTORE-IMI 1 trial was a multicenter, randomized, double-blind study that assessed the

efficacy and safety of imipenem/relebactam versus colistin plus imipenem in patients with

infections caused by imipenem-nonsusceptible pathogens[1][2][3][4][5]. This trial was designed
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to address a critical unmet medical need in a patient population with high mortality rates and

limited therapeutic options.

In the modified microbiologic intent-to-treat (mMITT) population, imipenem/relebactam
demonstrated a favorable overall response rate of 71% compared to 70% for the colistin plus

imipenem arm. Notably, at day 28, the clinical response was significantly higher in the

imipenem/relebactam group (71%) versus the colistin plus imipenem group (40%).

Furthermore, 28-day all-cause mortality was lower in the imipenem/relebactam arm (10%)

compared to the comparator arm (30%).

A key finding of the RESTORE-IMI 1 trial was the significantly improved safety profile of

imipenem/relebactam, particularly concerning nephrotoxicity. Treatment-emergent

nephrotoxicity was reported in 10% of patients receiving imipenem/relebactam, a stark

contrast to the 56% observed in the colistin plus imipenem group. This was further supported

by analyses using the Kidney Disease Improving Global Outcomes (KDIGO) and Risk, Injury,

Failure, Loss, and End-stage Kidney Disease (RIFLE) criteria, which showed a more favorable

renal safety profile for imipenem/relebactam.

Non-Inferiority Established in RESTORE-IMI 2 for
HABP/VABP
The RESTORE-IMI 2 trial was a larger, randomized, double-blind, non-inferiority study that

compared the efficacy and safety of imipenem/relebactam to piperacillin/tazobactam for the

treatment of adults with HABP/VABP. This trial enrolled 537 patients across 113 hospitals in 27

countries.

The primary endpoint of the study was 28-day all-cause mortality in the modified intent-to-treat

(MITT) population. Imipenem/relebactam was found to be non-inferior to

piperacillin/tazobactam, with mortality rates of 15.9% and 21.3%, respectively. The key

secondary endpoint, favorable clinical response at early follow-up, also demonstrated non-

inferiority, with rates of 61.0% for imipenem/relebactam and 55.8% for piperacillin/tazobactam.

The safety profiles of the two treatment arms were comparable. Serious adverse events

occurred in 26.7% of patients in the imipenem/relebactam group and 32.0% in the

piperacillin/tazobactam group. Drug-related adverse events were reported in 11.7% and 9.7%

of patients, respectively.
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Quantitative Data Summary
The following tables provide a detailed comparison of the primary and secondary endpoints

from the RESTORE-IMI 1 and RESTORE-IMI 2 trials.

Table 1: Efficacy and Safety Outcomes from RESTORE-IMI 1 (Imipenem-Nonsusceptible

Infections)

Outcome Measure
Imipenem/Relebact
am (n=21)

Colistin +
Imipenem (n=10)

Treatment
Difference (90% CI)

Favorable Overall

Response
71% 70% -27.5 to 21.4

Favorable Clinical

Response at Day 28
71% 40% 1.3 to 51.5

28-Day All-Cause

Mortality
10% 30% -46.4 to 6.7

Treatment-Emergent

Nephrotoxicity
10% 56% -

Serious Adverse

Events
10% 31% -

Drug-Related Adverse

Events
16% 31% -

Table 2: Efficacy and Safety Outcomes from RESTORE-IMI 2 (HABP/VABP)
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Outcome Measure
Imipenem/Relebact
am (n=264)

Piperacillin/Tazoba
ctam (n=267)

Treatment
Difference (95% CI)

Day 28 All-Cause

Mortality
15.9% (42/264) 21.3% (57/267) -5.3% (-11.9 to 1.2)

Favorable Clinical

Response at Early

Follow-up

61.0% (161/264) 55.8% (149/267) 5.0% (-3.2 to 13.2)

Serious Adverse

Events
26.7% 32.0% -

Drug-Related Adverse

Events
11.7% 9.7% -

Adverse Events

Leading to

Discontinuation

5.6% 8.2% -

Experimental Protocols
RESTORE-IMI 1: Study of Imipenem-Nonsusceptible
Infections

Study Design: Phase 3, randomized, controlled, double-blind trial.

Patient Population: Hospitalized patients with HABP/VABP, cIAI, or cUTI caused by

imipenem-nonsusceptible but colistin- and imipenem/relebactam-susceptible pathogens.

Randomization: Patients were randomized in a 2:1 ratio.

Intervention:

Imipenem/relebactam.

Colistin plus imipenem.

Duration of Treatment: 5 to 21 days.
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Primary Endpoint: Favorable overall response in the modified microbiologic intent-to-treat

(mMITT) population.

Secondary Endpoints: Clinical response, all-cause mortality, and treatment-emergent

nephrotoxicity.

RESTORE-IMI 2: Study in HABP/VABP
Study Design: Phase 3, randomized, controlled, double-blind, multicenter, non-inferiority trial.

Patient Population: Adults with HABP or VABP.

Randomization: Patients were randomized in a 1:1 ratio.

Intervention:

Imipenem/cilastatin/relebactam (500 mg/500 mg/250 mg) administered intravenously

every 6 hours.

Piperacillin/tazobactam (4 g/500 mg) administered intravenously every 6 hours.

Duration of Treatment: 7 to 14 days.

Primary Endpoint: All-cause mortality at Day 28 in the modified intent-to-treat (MITT)

population.

Key Secondary Endpoint: Favorable clinical response at the early follow-up visit (7-14 days

after completing therapy) in the MITT population.

Experimental Workflow: RESTORE-IMI 2 Trial
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Patient Screening

Randomization (1:1)

Treatment Phase (7-14 days)

Follow-up and Assessment

Endpoints

Adult patients with Hospital-Acquiredor Ventilator-Associated Bacterial Pneumonia (HABP/VABP)

Randomization

Imipenem/Relebactam
(500mg/250mg IV q6h)

Arm A

Piperacillin/Tazobactam
(4g/500mg IV q6h)

Arm B

Early Follow-up
(7-14 days post-treatment)

Day 28 Assessment

Key Secondary Endpoint:
Favorable Clinical Response

Primary Endpoint:
28-Day All-Cause Mortality

Click to download full resolution via product page

Caption: Workflow of the RESTORE-IMI 2 Phase III clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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